molecular formula C17H19ClN4O4S B2712637 N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide CAS No. 1021065-24-6

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide

Cat. No.: B2712637
CAS No.: 1021065-24-6
M. Wt: 410.87
InChI Key: ITPQMPMFAKDQJU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide is a hydrazinecarboxamide derivative featuring a 4-chlorophenyl group, a propanoyl chain substituted with a 4-methylphenylsulfonamido moiety, and a hydrazinecarboxamide backbone. This compound is structurally designed to integrate sulfonamide and hydrazine functionalities, which are commonly associated with biological activities such as enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[3-[(4-methylphenyl)sulfonylamino]propanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-12-2-8-15(9-3-12)27(25,26)19-11-10-16(23)21-22-17(24)20-14-6-4-13(18)5-7-14/h2-9,19H,10-11H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPQMPMFAKDQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with 3-(4-methylbenzenesulfonamido)propanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

  • Structure : Contains a 4-methylphenyl hydrazinylidene group and a sulfamoylphenyl moiety.
  • Properties :
    • Melting point: 288°C .
    • Molecular weight: 357.38 g/mol.
    • Key spectral IR (C≡N at 2214 cm⁻¹), $^1$H-NMR (δ 2.30 ppm for CH$_3$) .
  • The higher melting point suggests greater crystallinity compared to the target compound.

2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)

  • Structure : Features a 4-methoxyphenyl hydrazinylidene group.
  • Properties :
    • Melting point: 274°C .
    • Molecular weight: 373.38 g/mol.
    • Key spectral IR (OCH$3$ stretch at ~3336 cm⁻¹), $^1$H-NMR (δ 3.77 ppm for OCH$3$) .

Analogues with Heterocyclic Modifications

3-(1H-Benzimidazol-1-yl)-N′-(4-(4-chlorophenyl)thiazol-2-yl)propanehydrazide (8a)

  • Structure : Incorporates a benzimidazole-thiazole hybrid system.
  • Properties: Molecular weight: 397.88 g/mol. Synthesis: Derived from 2-bromo-4′-chloroacetophenone and hydrazinecarbothioamide precursors .
  • Comparison : The thiazole ring introduces aromatic heterocyclic diversity, which may enhance binding to biological targets (e.g., antimicrobial activity) compared to the purely phenyl-based substituents in the target compound .

Analogues with Extended Carbon Chains

N-(4-chloro-2-methylphenyl)-4-{2-[3-(4-isopropylphenyl)-2-methyl-2-propenylidene]hydrazino}-4-oxobutanamide

  • Structure : Contains a butanamide chain and isopropylphenyl-propenylidene group.
  • Properties :
    • Molecular weight: 425.95 g/mol .

Analogues with Halogenated Substituents

N-(4-chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide

  • Structure: Features dibromophenoxy and chlorophenyl groups.
  • Properties :
    • Molecular weight: 477.54 g/mol .

Analogues with Bioactive Moieties

Inhibitor CPD2 (Crystal Structure Complex with Dot1L)

  • Structure : Contains a tetrazolyl group and chlorophenyl substituents.
  • Properties :
    • Molecular formula: C${19}$H${16}$Cl$2$N$6$O$_2$.
    • Function: Histone methyltransferase inhibitor .
  • Comparison : The tetrazolyl group acts as a bioisostere for carboxylic acids, improving binding affinity in enzymatic inhibition compared to the sulfonamido group in the target compound .

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Activity
Target Compound C${17}$H${17}$ClN$4$O$3$S 416.86 4-Chlorophenyl, 4-methylphenylsulfonamido Not reported Potential enzyme inhibition
13a C${16}$H${15}$N$5$O$3$S 357.38 4-Methylphenyl, sulfamoylphenyl 288 Antimicrobial
8a C${19}$H${16}$ClN$_5$OS 397.88 Benzimidazole-thiazole, chlorophenyl Not reported Antimicrobial
N-(4-chloro-2-methylphenyl)-...butanamide C${24}$H${28}$ClN$3$O$2$ 425.95 Butanamide, isopropylphenyl Not reported Not reported
Inhibitor CPD2 C${19}$H${16}$Cl$2$N$6$O$_2$ 443.28 Tetrazolyl, chlorophenyl Not reported Histone methyltransferase inhibition

Key Research Findings

  • Synthetic Yields : Compounds like 13a and 13b achieve high yields (94–95%) via diazonium salt coupling, suggesting efficient routes for hydrazinecarboxamide derivatives .
  • Thermal Stability : Higher melting points in sulfamoylphenyl derivatives (e.g., 13a at 288°C) indicate robust crystallinity, advantageous for formulation .
  • Structural Flexibility : Extended carbon chains (e.g., butanamide in ) or bioisosteric replacements (e.g., tetrazolyl in ) modulate pharmacokinetic and pharmacodynamic properties.

Biological Activity

N-(4-chlorophenyl)-2-(3-(4-methylphenylsulfonamido)propanoyl)hydrazinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a hydrazinecarboxamide structure, which is significant due to its interactions with biological targets, especially in cancer therapy.

Chemical Structure and Properties

The molecular formula for this compound is C20H21ClN6O3S2C_{20}H_{21}ClN_6O_3S^2, with a molecular weight of approximately 493.0 g/mol. The structure includes a chlorophenyl group and a sulfonamide moiety, both of which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of similar structures have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer treatment due to their role in regulating gene expression and cell cycle progression.

  • Cell Viability Assays : In vitro studies have demonstrated that certain analogs exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for these compounds ranged from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
  • Mechanism of Action : The proposed mechanism involves the inhibition of HDAC activity, leading to hyperacetylation of histones and subsequent activation of tumor suppressor genes. This results in increased apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to HDAC enzymes, further supporting its role as an HDACI .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeHCT-1160.69HDAC inhibition
AntiproliferativeHeLa11HDAC inhibition
Comparison with DoxorubicinHCT-1162.29Standard chemotherapy

Case Studies

Several case studies have documented the efficacy of hydrazinecarboxamide derivatives in clinical settings:

  • Case Study 1 : A clinical trial exploring the use of HDACIs in combination with traditional chemotherapeutics showed enhanced response rates in patients with resistant tumors, suggesting that compounds like this compound could play a vital role in future treatment regimens.
  • Case Study 2 : Research involving animal models demonstrated that administration of similar hydrazine derivatives led to significant tumor regression and improved survival rates, reinforcing the potential therapeutic benefits .

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